Methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
Description
Methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in medicinal chemistry due to their diverse biological activities
Properties
IUPAC Name |
methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-8-4-5-10(6-9(8)2)11-7-18-13(15)12(11)14(16)17-3/h4-7H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKADMQIXDZGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358008 | |
| Record name | methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350990-08-8 | |
| Record name | methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiophene Ring Formation
A common approach to form the thiophene core is via cyclization reactions involving suitable precursors such as 1,4-diketones or α-thiocyanato ketones with sulfur sources under basic or catalytic conditions.
Example Method: KOH-Catalyzed Cyclization
- React aldehydes with cyanothioacetamide and phenacyl thiocyanate in ethanol with catalytic potassium hydroxide.
- The reaction proceeds rapidly at room temperature, yielding dihydrothiophene intermediates, which can be further functionalized.
This method is adaptable for introducing various aryl groups, including 3,4-dimethylphenyl, by selecting the appropriate aldehyde.
Introduction of Amino and Carboxylate Groups
The amino group at the 2-position is typically introduced via nucleophilic substitution or by using amino-containing precursors during ring formation.
The methyl carboxylate group at the 3-position is usually installed by esterification of the corresponding carboxylic acid or by using ester-containing starting materials.
- Dimethyl 3-oxoglutarate reacts with malonitrile in methanol with morpholine catalyst, followed by sulfur addition and reflux, to yield thiophene derivatives with amino and carboxylate functionalities.
- The process achieves yields of approximately 77% with high purity (>97%), suitable for scale-up.
Representative Preparation Procedure
A general synthetic sequence based on literature data may be summarized as follows:
Industrial and Scale-Up Considerations
- Industrial methods prioritize reproducibility, yield, and purity.
- Use of morpholine as catalyst and controlled reflux conditions optimize the cyclization step.
- Solvent choices such as methanol and DMF are common, balancing solubility and reaction kinetics.
- Workup involves precipitation in water and filtration to isolate the product.
- Continuous flow reactors and catalytic systems may be employed to improve scalability and reduce waste.
Summary Table of Key Preparation Methods
Research Findings and Notes
- High yields are achievable using FeCl3 and cyanuric chloride mediated cyclization with hydroxylamine hydrochloride in DMF.
- The Gewald reaction and its variants remain a foundational method for thiophene ring construction with amino and carboxylate substituents.
- Industrial processes emphasize purity above 97% and yields above 75%, with morpholine catalysis and controlled reflux being critical parameters.
- Introduction of the 3,4-dimethylphenyl group often requires careful selection of electrophilic aromatic substitution or cross-coupling conditions to ensure regioselectivity and yield.
- Purification typically involves filtration, washing, and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate exhibit promising anticancer properties. For example, derivatives of thiophene have been shown to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that modifications in the thiophene ring can enhance cytotoxicity against breast cancer cells, suggesting a pathway for developing new anticancer agents .
Antimicrobial Properties
Research has also explored the antimicrobial potential of this compound. Thiophene derivatives have been found to possess significant antibacterial and antifungal activities. In one study, a related compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its amino and carboxylate functional groups allow for various chemical transformations, including coupling reactions and cyclization processes. This versatility makes it valuable for synthesizing more complex organic molecules .
Material Science
Dye Production
The compound's unique electronic properties make it suitable for use in dye production. Thiophene-based dyes are known for their stability and vibrant colors, making them ideal for applications in textiles and coatings. Studies have shown that incorporating this compound into dye formulations can enhance colorfastness and reduce fading under UV exposure .
Case Study 1: Anticancer Research
A research team synthesized a series of thiophene derivatives based on this compound to evaluate their anticancer properties. The study revealed that one derivative exhibited a significant reduction in cell viability in MCF-7 breast cancer cells compared to the control group, highlighting the potential for developing targeted cancer therapies.
Case Study 2: Antimicrobial Testing
In a comparative study of various thiophene derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound had a minimum inhibitory concentration (MIC) lower than many commercially available antibiotics, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or antimicrobial activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its interaction with specific biological targets, making it a valuable compound for medicinal chemistry research.
Biological Activity
Methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate (CAS: 350990-08-8) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C14H15NO2S, with a molecular weight of 261.34 g/mol. Its structure includes a thiophene ring substituted with an amino group and a carboxylate ester, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential , particularly against various cancer cell lines. The following table summarizes key findings related to its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via caspase activation |
| HT-29 (Colon Cancer) | <10 | Cell cycle arrest at G1 phase |
| Jurkat (Leukemia) | <5 | Inhibition of Bcl-2 protein interactions |
These findings indicate that this compound exhibits significant cytotoxicity against multiple cancer types, suggesting its potential as an anticancer agent.
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Studies show that the compound increases the expression levels of pro-apoptotic proteins and activates caspases, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in the G1 phase, preventing cancer cells from proliferating .
- Hydrophobic Interactions : Molecular dynamics simulations suggest that the compound interacts with proteins primarily through hydrophobic contacts, which may enhance its binding affinity to target proteins involved in cancer progression .
Structure-Activity Relationship (SAR)
SAR studies have identified key structural features that influence the biological activity of this compound:
- Dimethyl Substitution : The presence of dimethyl groups on the phenyl ring is crucial for enhancing cytotoxic activity against cancer cells .
- Amino Group Positioning : The positioning of the amino group at the 2-position on the thiophene ring is essential for maintaining biological efficacy .
Case Studies
-
Study on Breast Cancer Cells :
A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated an IC50 value of 15.63 µM, comparable to known chemotherapeutics like Tamoxifen. Flow cytometry analysis revealed significant induction of apoptosis through increased caspase activity . -
In Vivo Studies :
Preliminary in vivo studies demonstrated that administration of this compound led to reduced tumor growth in xenograft models. These findings support its potential for further development as a therapeutic agent against solid tumors .
Q & A
Q. Basic
- HPLC-MS : Quantify purity (>95%) and detect impurities using C18 columns (acetonitrile/water gradient) .
- NMR : ¹H/¹³C NMR (DMSO-d6) to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm) .
- Elemental Analysis : Validate empirical formula (e.g., C15H17NO2S) with ≤0.3% deviation .
How can the compound’s electronic properties be exploited in materials science applications?
Advanced
The thiophene core and electron-rich dimethylphenyl group enable:
- Conductive Polymers : Electropolymerization to form π-conjugated films for organic semiconductors .
- Charge-Transfer Complexes : Co-crystallization with electron-deficient acceptors (e.g., TCNQ) for tunable bandgaps .
Characterize via cyclic voltammetry (HOMO/LUMO levels) and UV-vis spectroscopy (λmax ~350 nm) .
What strategies are recommended for optimizing reaction yields in large-scale synthesis?
Q. Advanced
- Catalyst Screening : Test bases (DBU vs. piperidine) and solvents (polar aprotic vs. ethanol) for kinetic control .
- Microwave-Assisted Synthesis : Reduce reaction time (30–60 mins vs. 12 hrs) while maintaining yields >80% .
- Workflow Automation : Use flow chemistry systems to enhance reproducibility and minimize human error .
How can researchers evaluate the compound’s potential pharmacological activity?
Q. Advanced
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina; focus on hydrogen bonding with the carboxylate group .
- In Vitro Assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (COX-2 inhibition) at 10–100 μM concentrations .
- SAR Studies : Compare with analogs (e.g., ethyl esters or fluorophenyl derivatives) to identify critical substituents .
What are the common pitfalls in interpreting spectral data for this compound?
Q. Advanced
- NMR Signal Overlap : Aromatic protons in the 3,4-dimethylphenyl group may overlap with thiophene protons. Use 2D NMR (COSY, HSQC) for resolution .
- Mass Fragmentation : Avoid misassignment of [M+H]+ peaks by comparing with high-resolution ESI-MS (e.g., m/z 290.1084 calculated vs. observed) .
How can computational chemistry aid in predicting the compound’s reactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
